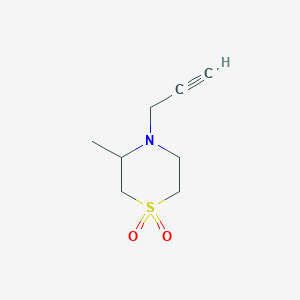

3-Methyl-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

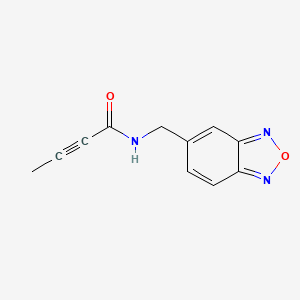

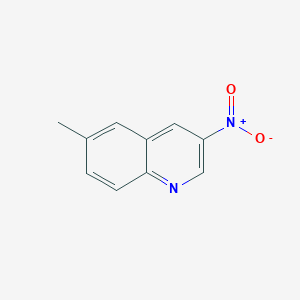

“3-Methyl-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione” is a chemical compound with the molecular formula C8H13NO2S and a molecular weight of 187.26 .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with secondary amines and propargyl bromides in the presence of K2CO3 in DMF at 25–30 °C for 4–5 hours .

Molecular Structure Analysis

The molecular structure of “3-Methyl-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione” includes a five-membered heterocyclic moiety . This structure is common in many commercially available drugs .

Applications De Recherche Scientifique

Xanthine Oxidase Inhibitors and Anti-inflammatory Agents

Compounds closely related to 3-Methyl-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione have shown promise as non-purine xanthine oxidase inhibitors and anti-inflammatory agents. A study evaluated the inhibitory activity of two cyclodidepsipeptides against xanthine oxidase in vitro and their anti-inflammatory response, revealing that these compounds were excellent inhibitors of xanthine oxidase and significantly suppressed nuclear factor of κB activation. This suggests potential use in the treatment of gout and other conditions involving excessive uric acid production or inflammation (Šmelcerović et al., 2013).

Antimicrobial Activity

Another research focus has been on the antimicrobial properties of morpholine derivatives. A synthesized novel didepsipeptide exhibited significant antimicrobial activity against several bacterial strains, including Escherichia coli, highlighting its potential for pharmacological applications (Yancheva et al., 2012).

Electrochromic Applications

Derivatives of pyrrolo-acenaphtho-pyridazine-diones, a structurally related group, have been synthesized for use in electrochromic applications. These novel electron acceptors demonstrated high electrochromic efficiency and stability, making them suitable for use in electrochromic devices, which change color in response to electrical stimulation (Cho et al., 2015).

Tyrosinase Inhibition for Cosmetic Applications

Compounds structurally similar to 3-Methyl-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione have been explored for their tyrosinase inhibition potential. This enzyme is involved in the synthesis of melanin, making these inhibitors relevant for cosmetic applications aimed at reducing pigmentation (Then et al., 2018).

Orientations Futures

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

Related compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives, which share structural similarities, have been found to impact a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Related compounds, such as indole derivatives, have been shown to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

3-methyl-4-prop-2-ynyl-1,4-thiazinane 1,1-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2S/c1-3-4-9-5-6-12(10,11)7-8(9)2/h1,8H,4-7H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGNEMLNRVRRIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CS(=O)(=O)CCN1CC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,7-Difluorospiro[3.5]nonane-2-sulfonyl chloride](/img/structure/B2387340.png)

![2,4-dichloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide](/img/structure/B2387343.png)

![(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-2-carboxylic acid](/img/structure/B2387346.png)

![N-mesityl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2387350.png)

![4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2387351.png)

![N-(2,4-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2387360.png)